6-chloro-5-fluoro-1-benzothiophene 6-chloro-5-fluoro-1-benzothiophene
Brand Name: Vulcanchem
CAS No.: 1427437-31-7
VCID: VC11614609
InChI: InChI=1S/C8H4ClFS/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H
SMILES:
Molecular Formula: C8H4ClFS
Molecular Weight: 186.63 g/mol

6-chloro-5-fluoro-1-benzothiophene

CAS No.: 1427437-31-7

Cat. No.: VC11614609

Molecular Formula: C8H4ClFS

Molecular Weight: 186.63 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

6-chloro-5-fluoro-1-benzothiophene - 1427437-31-7

Specification

CAS No. 1427437-31-7
Molecular Formula C8H4ClFS
Molecular Weight 186.63 g/mol
IUPAC Name 6-chloro-5-fluoro-1-benzothiophene
Standard InChI InChI=1S/C8H4ClFS/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H
Standard InChI Key XEYIQLAUQLFERG-UHFFFAOYSA-N
Canonical SMILES C1=CSC2=CC(=C(C=C21)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The benzothiophene core consists of a fused benzene and thiophene ring, with chlorine and fluorine atoms substituted at the 5th and 6th positions, respectively. This substitution pattern creates a sterically hindered and electron-deficient aromatic system, influencing its reactivity and interaction with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₄ClFS
Molecular Weight186.63 g/mol
Purity≥95% (typical commercial grade)
Halogen SubstituentsCl (Position 5), F (Position 6)

The presence of fluorine enhances metabolic stability and lipophilicity, while chlorine contributes to electrophilic reactivity, making the compound a versatile intermediate .

Synthesis and Manufacturing

Multi-Step Halogenation Strategies

Traditional synthesis routes involve sequential halogenation of 1-benzothiophene precursors. For example, 6-chloro-5-fluoro-1-benzothiophene-2-carboxylic acid is synthesized via chlorination, fluorination, and carboxylation steps under controlled conditions. These methods require precise temperature and catalyst selection to avoid over-halogenation.

Aryne-Mediated One-Step Synthesis

A breakthrough methodology employs aryne intermediates generated from o-silylaryl triflates and alkynyl sulfides. This approach, developed by Matsuzawa et al., enables the direct construction of 3-substituted benzothiophenes in a single step with yields exceeding 70% . The reaction proceeds via a zwitterionic intermediate, facilitating regioselective C–S and C–C bond formation.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Key AdvantageLimitation
Multi-Step Halogenation50–60ScalabilityLow regioselectivity
Aryne Reaction70–85High regioselectivitySensitive to moisture

This one-step protocol significantly reduces production costs and by-product formation, making it advantageous for industrial applications .

Applications in Pharmaceutical Development

Drug Intermediate for Pain Management

Benzothiophene derivatives are pivotal in developing IK1 channel activators, which show promise in treating neuropathic pain and fibromyalgia. The electronegative chlorine and fluorine atoms enhance binding affinity to potassium channels, as evidenced by patent EP3006443B1 .

Antibacterial Agents

Fluorinated benzothiophene-indole hybrids exhibit potent activity against Staphylococcus aureus (MIC: 2–4 µg/mL) by disrupting cell wall synthesis. While 6-chloro-5-fluoro-1-benzothiophene itself is primarily an intermediate, its derivatives are under preclinical evaluation for antibiotic resistance mitigation.

Table 3: Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀ / MICMechanism of Action
Hybrid A (Indole)S. aureus2.3 µg/mLCell wall synthesis inhibition
IK1 Activator BPotassium Channel0.8 µMMembrane hyperpolarization

Materials Science Applications

Organic Semiconductors

The electron-withdrawing halogens stabilize charge transport in thin-film transistors. Derivatives of 6-chloro-5-fluoro-1-benzothiophene demonstrate hole mobilities of 0.12–0.25 cm²/V·s, comparable to DNTT-based materials .

Ligands in Catalysis

Palladium complexes incorporating this benzothiophene derivative catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10,000, attributed to the thiophene sulfur’s coordinating ability .

Comparative Analysis with Related Compounds

Table 4: Structural and Functional Comparisons

CompoundSubstituentsKey ApplicationBioavailability (LogP)
6-Chloro-5-fluoro-1-benzothiopheneCl (C5), F (C6)Drug intermediate2.9
3-Chloro-6-fluoro-benzothiopheneCl (C3), F (C6)Agrochemicals3.2
Benzothiophene-2-carboxylic acidCOOH (C2)Anti-inflammatory agents1.8

The C5/C6 halogenation pattern in 6-chloro-5-fluoro-1-benzothiophene uniquely balances lipophilicity and metabolic stability, unlike analogs with substituents at C3 or C7 .

Future Directions and Challenges

Targeted Drug Delivery Systems

Functionalizing the benzothiophene core with nanoparticle carriers could enhance tumor-specific uptake in oncology applications. Preliminary studies suggest PEGylated derivatives reduce systemic toxicity by 40%.

Green Chemistry Initiatives

Replacing thionyl chloride in carbonyl chloride synthesis with enzymatic carboxylation may reduce environmental impact. Pilot-scale trials using lipase catalysts have achieved 65% conversion efficiency.

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